7-Methyl-6-oxaspiro[3.4]octan-5-one
Description
7-Methyl-6-oxaspiro[3.4]octan-5-one is a spirocyclic compound featuring a fused bicyclic structure with a ketone group at position 5 and a methyl substituent at position 6. Spiro compounds like this are critical in medicinal chemistry due to their conformational rigidity, which enhances binding specificity in drug design .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-methyl-6-oxaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C8H12O2/c1-6-5-8(3-2-4-8)7(9)10-6/h6H,2-5H2,1H3 |
InChI Key |
PWLDEEBBZKHUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC2)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-oxaspiro[3.4]octan-5-one typically involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the spirocyclic structure. The product is purified through chromatography to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-oxaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-6-oxaspiro[3
Scientific Research Applications
7-Methyl-6-oxaspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 7-Methyl-6-oxaspiro[3.4]octan-5-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key spirocyclic compounds structurally related to 7-methyl-6-oxaspiro[3.4]octan-5-one:
Key Differences and Implications
The ketone position (C5 vs. C2) alters electronic distribution, affecting reactivity in nucleophilic additions or reductions .
Heteroatom Modifications :
- Replacement of oxygen with sulfur (thia substitution) in Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate enhances metabolic stability but reduces polarity .
- Aza-substituted analogs (e.g., 6-azaspiro[3.4]octan-5-one derivatives) introduce basic nitrogen centers, enabling salt formation and improved solubility .
Synthetic Complexity :
- 6-Oxaspiro[3.4]octan-5-one (CAS 84565-26-4) is synthesized via cyclization reactions, with a purity ≥98% .
- Methylated derivatives (e.g., 7-methyl-6-oxaspiro[3.4]octan-2-one) require additional alkylation steps, increasing production costs .
Price and Availability: 6-Oxaspiro[3.4]octan-5-one is commercially available at $796/g, while methylated or nitrogenated variants (e.g., 7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride) are priced higher (€675/50mg), reflecting synthesis challenges .
Biological Activity
7-Methyl-6-oxaspiro[3.4]octan-5-one, a compound within the spirocyclic lactone class, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with serotonin receptors, antioxidant properties, and implications for treating various disorders.
Chemical Structure and Properties
This compound is characterized by a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is , and it features a lactone functional group which is crucial for its interaction with biological targets.
1. Serotonin Receptor Modulation
Research indicates that compounds similar to this compound can act as modulators of the 5-hydroxytryptamine receptor 7 (5-HT7) , a receptor implicated in various central nervous system (CNS) disorders. The modulation of this receptor can influence conditions such as depression, anxiety, and circadian rhythm disorders. The activation of 5-HT7 receptors is associated with increased intracellular signaling pathways involving inositol trisphosphate (IP3) and diacylglycerol (DAG) .
Table 1: Potential Therapeutic Applications of 5-HT7 Modulators
| Disorder | Mechanism of Action |
|---|---|
| Depression | Modulation of mood-regulating pathways |
| Anxiety | Reduction of anxiety symptoms through serotonergic effects |
| Circadian Rhythm Disorders | Regulation of sleep-wake cycles |
| Schizophrenia | Potential improvement in cognitive functions |
2. Antioxidant Activity
Preliminary studies suggest that spirocyclic compounds exhibit antioxidant properties. The antioxidant capacity can be attributed to their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant for neuroprotective applications, where oxidative damage plays a significant role in the pathogenesis of neurodegenerative diseases.
Table 2: Comparison of Antioxidant Activities
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Free radical scavenging |
| Common Antioxidant (e.g., Vitamin C) | 50 | Electron donation |
3. Case Studies and Research Findings
Recent studies have highlighted the potential of spirocyclic compounds in treating various disorders:
- Study on Depression : A study published in Pharmaceutical Research demonstrated that a related compound effectively reduced depressive-like behaviors in animal models by enhancing serotonergic signaling through 5-HT7 receptors .
- Neuroprotective Effects : Research has shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
Q & A
Q. How can this compound serve as a scaffold for targeted drug delivery systems?
- Methodological Answer : Functionalize the spiro core with pH-sensitive linkers (e.g., hydrazones) or protease-cleavable peptides. Use SPR or MST to quantify binding affinity to target receptors. In vivo pharmacokinetic studies (e.g., HPLC-MS/MS) can assess stability and biodistribution .
Q. What in silico approaches predict the metabolic fate of this compound derivatives?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or StarDrop to model phase I/II metabolism. Validate predictions with microsomal assays (e.g., human liver microsomes + NADPH) and UPLC-QTOF analysis. Identify major metabolites via fragmentation patterns .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer : Use automated liquid handlers in fume hoods with HEPA filters. Implement waste neutralization protocols for reactive intermediates (e.g., quenching with aqueous NaHCO₃). Follow JIS Z 7253:2019 guidelines for personal protective equipment (PPE) and emergency eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
